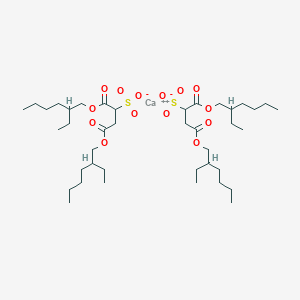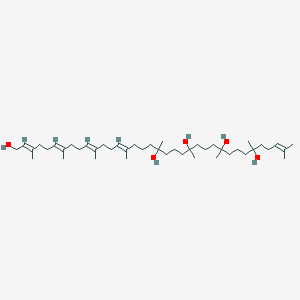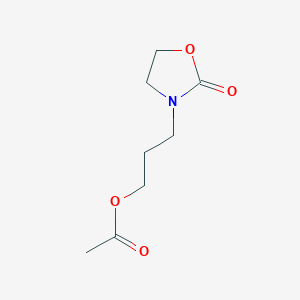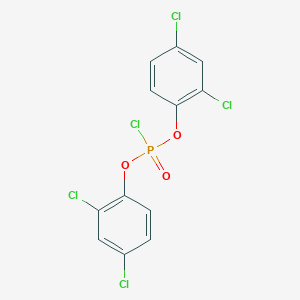
2,3-Difluoro-4-methoxyaniline
Descripción general
Descripción
2,3-Difluoro-4-methoxyaniline is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.14 . The compound is typically stored at room temperature in an inert atmosphere and away from light .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-methoxyaniline involves several steps. One method involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with methanol in the presence of a catalyst such as 10% Pd/C and triethylamine .Molecular Structure Analysis
The InChI code for 2,3-Difluoro-4-methoxyaniline is 1S/C7H7F2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3-Difluoro-4-methoxyaniline is a solid at room temperature . The compound is sensitive to air .Aplicaciones Científicas De Investigación
Environmental Remediation
2,3-Difluoro-4-methoxyaniline, as a derivative of methoxyanilines, is relevant in environmental remediation. Methoxyanilines, known for their toxicity and carcinogenic properties, are significant in the dye and pharmaceutical industries. Fenton-like oxidation using Laterite soil as an iron source has been evaluated for degrading methoxyanilines, showing considerable effectiveness in removing these compounds from wastewater (Chaturvedi & Katoch, 2020).
Material Science and Luminescence Studies
In material science, derivatives of methoxyanilines like N-(3,5-dihalogenosalicylidene)-2-methoxyaniline have been studied for their structural and luminescence properties. These compounds exhibit fluorescence, making them potential candidates for various applications in materials science (Tsuchimoto et al., 2016).
Chemistry and Molecular Structure
Methoxyaniline derivatives have been investigated for their molecular structure, spectroscopic properties, and reactivity. Studies on the radical cation of 4-methoxyaniline, for instance, provide insights into the restricted rotation around specific chemical bonds, contributing to a deeper understanding of molecular dynamics and chemical interactions (Bamberger et al., 1976).
Polymer Chemistry
Methoxyanilines are key in polymer chemistry. Poly-o-methoxyaniline, a new soluble conducting polymer, demonstrates properties useful in industrial applications and helps in understanding conducting polymer chemistry. Its solubility and conductivity make it a promising material in various technological applications (Macinnes & Funt, 1988).
Electrochemistry
The electrooxidation of o-methoxyaniline has been studied, highlighting its role in electropolymerization processes. Such research contributes to the development of novel materials with specific electronic and optical properties, relevant in areas like sensor technology and electronic devices (Widera et al., 1997).
Synthesis and Structural Analysis
Methoxyanilines are also significant in the synthesis of complex organic compounds and in the analysis of their crystal structures. For example, the synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from 4-methoxyaniline demonstrates the compound's utility in creating novel chemical structures (Saeed et al., 2011).
Medicinal Chemistry
Methoxyanilines play a role in medicinal chemistry, with studies on their complexation with metals like zinc and their potential antimicrobial activities. Such research opens avenues for developing new therapeutic agents and understanding the interaction of organic compounds with metal ions (Obaleye et al., 2016).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2,3-difluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEETZAMYCFAKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396567 | |
| Record name | 2,3-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxyaniline | |
CAS RN |
155020-51-2 | |
| Record name | 2,3-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)



